molecular formula C7H14N2 B2595717 N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine CAS No. 1524707-98-9

N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine

Cat. No. B2595717
CAS RN: 1524707-98-9
M. Wt: 126.203
InChI Key: ZQQYNGOUGPMTFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine, commonly known as spirobicyclic amine (SBA), is a bicyclic amine compound with a unique three-dimensional structure. SBA has gained attention in scientific research due to its potential applications in various fields such as drug discovery, catalysis, and material science.

Mechanism of Action

The mechanism of action of N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine is not fully understood. However, it is believed that N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine interacts with biological molecules such as proteins and nucleic acids through hydrogen bonding and hydrophobic interactions. N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine derivatives have been reported to bind to specific targets such as enzymes and receptors, leading to modulation of their activity.
Biochemical and Physiological Effects:
N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine and its derivatives have been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine derivatives can inhibit the activity of enzymes such as proteases and kinases. N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine derivatives have also been reported to modulate the activity of receptors such as GABA-A and NMDA receptors. In vivo studies have shown that N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine derivatives can exhibit antitumor and antiviral activities.

Advantages and Limitations for Lab Experiments

N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine has several advantages for lab experiments. N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine is commercially available and can be synthesized in a relatively simple and efficient manner. N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine has a unique three-dimensional structure, which makes it a useful building block for the synthesis of chiral compounds. However, N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine also has some limitations. N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine is a relatively new compound, and its full potential has not yet been explored. N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine derivatives can exhibit low solubility, which can limit their use in certain applications.

Future Directions

There are several future directions for N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine research. In drug discovery, N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine derivatives can be further explored for their potential as anticancer, antiviral, and antibacterial agents. In catalysis, N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine can be used as a ligand for the synthesis of new transition metal catalysts with improved activity and selectivity. In material science, N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine can be used as a building block for the synthesis of new porous materials with potential applications in energy storage and conversion. N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine research can also benefit from the development of new synthetic methods and the exploration of new applications in various fields of scientific research.
Conclusion:
In conclusion, N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine is a unique bicyclic amine compound with potential applications in various fields of scientific research. N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine has a simple and efficient synthesis method and can be used as a building block for the synthesis of chiral compounds. N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine derivatives have shown potential as anticancer, antiviral, and antibacterial agents, as well as ligands for transition metal catalysts. N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine research can benefit from the development of new synthetic methods and the exploration of new applications in various fields of scientific research.

Synthesis Methods

The synthesis of N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2,2-dimethylpropane-1,3-diamine with 1,1,1-trichloroacetone to obtain the intermediate product. The intermediate product is then treated with sodium methoxide in methanol to obtain N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine. The yield of N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine is reported to be around 50-60%.

Scientific Research Applications

N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine has shown potential applications in various fields of scientific research. In drug discovery, N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine has been used as a chiral building block for the synthesis of biologically active compounds. N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine derivatives have been reported to exhibit antiviral, anticancer, and antibacterial activities. In catalysis, N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine has been used as a ligand for transition metal catalysts in various organic transformations. In material science, N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine has been used as a building block for the synthesis of porous materials with potential applications in gas storage and separation.

properties

IUPAC Name

1-N,3-N-dimethylbicyclo[1.1.1]pentane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-8-6-3-7(4-6,5-6)9-2/h8-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQYNGOUGPMTFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC12CC(C1)(C2)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.